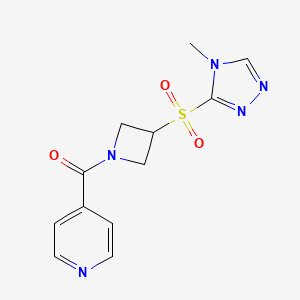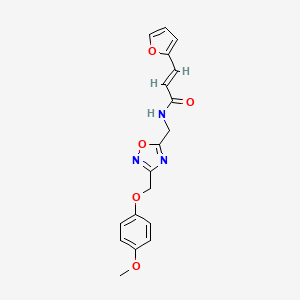
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations, which are resistant to first-generation TKIs such as gefitinib and erlotinib.
Mecanismo De Acción
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide selectively and irreversibly inhibits the activity of EGFR with T790M mutations, which are resistant to first-generation TKIs. This inhibition leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, and the induction of apoptosis in cancer cells (Cross et al., 2015).
Biochemical and Physiological Effects:
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to have a high selectivity and potency for EGFR with T790M mutations, while sparing wild-type EGFR and other kinases. It has a half-life of approximately 26 hours and is metabolized by the liver. N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been found to have minimal drug-drug interactions and to be well-tolerated in clinical trials, with the most common adverse events being diarrhea, rash, and nausea (Jänne et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful tool for studying the role of EGFR signaling in cancer cells with T790M mutations. It can be used to investigate the mechanisms of resistance to first-generation TKIs and to develop new treatment strategies for NSCLC and other cancers. However, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is not effective in patients with EGFR mutations other than T790M, and the development of resistance to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide can also occur in some patients (Mok et al., 2017).
Direcciones Futuras
For the research and development of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide include the investigation of its potential in combination with other targeted therapies and immunotherapies, the identification of biomarkers for patient selection and monitoring, and the development of new generations of EGFR TKIs with improved efficacy and safety profiles. Other potential applications of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide include the treatment of other cancers with EGFR mutations and the prevention of cancer metastasis (Yamamoto et al., 2019).
Métodos De Síntesis
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves several steps, including the preparation of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethanamine, the coupling of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethanamine with 5-phenylisoxazole-3-carboxylic acid, and the final deprotection of the amine protecting group. The detailed synthesis method can be found in the literature (Cross et al., 2015).
Aplicaciones Científicas De Investigación
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. In a phase I/II clinical trial, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide showed a high response rate (51%) and a long progression-free survival (9.6 months) in patients with EGFR T790M mutations (Jänne et al., 2015). In a phase III clinical trial, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide demonstrated a superior efficacy and safety profile compared to chemotherapy in these patients (Mok et al., 2017). N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide has also been investigated in combination with other targeted therapies and immunotherapies for the treatment of NSCLC and other cancers (Yamamoto et al., 2019).
Propiedades
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-11-18(24-21-16)14-5-2-1-3-6-14)20-12-17(22-8-4-9-22)15-7-10-25-13-15/h1-3,5-7,10-11,13,17H,4,8-9,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCDNUESSHTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)

![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2622651.png)

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2622653.png)
![8-chloro-2-(2,5-dimethylbenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2622654.png)


![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)
![N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2622659.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine](/img/structure/B2622660.png)

![2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide](/img/structure/B2622666.png)
